2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound features a thieno[2,3-c]pyridine core substituted with an isopropyl group at position 6 and a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido moiety at position 2. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S2/c1-16(2)27-10-9-19-20(15-27)35-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)36(31,32)28(11-13-33-3)12-14-34-4/h5-8,16H,9-15H2,1-4H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWUMQUBFHKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 575.1 g/mol. The structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H35ClN4O6S2 |
| Molecular Weight | 575.1 g/mol |
| CAS Number | 1216394-60-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the thieno[2,3-c]pyridine core followed by the introduction of the benzamido and sulfamoyl groups. Reagents used include various amines and coupling agents under controlled conditions to ensure high yield and purity.
This compound's biological activity may be attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or receptors involved in disease processes. For instance, it may disrupt cellular signaling pathways by inhibiting kinases or proteases, leading to potential therapeutic effects in conditions such as cancer or inflammatory diseases.
Anti-inflammatory Effects
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests that the compound may have potential applications in treating inflammatory conditions .
Anticancer Activity
Studies have shown that compounds within the thieno[2,3-c]pyridine class can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and the modulation of apoptotic pathways . For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines.
Interaction with Neurotransmitter Receptors
Molecular modeling studies suggest that this compound may interact with neurotransmitter receptors such as α2-adrenoceptors and inhibit human phenylethanolamine N-methyltransferase (hPNMT), which plays a critical role in catecholamine biosynthesis . This interaction could potentially lead to therapeutic effects in neurological disorders.
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated several tetrahydrothieno[2,3-c]pyridine derivatives for their ability to inhibit TNF-alpha production in rat whole blood. The results indicated that the tested compounds significantly reduced TNF-alpha levels compared to controls .
- Anticancer Efficacy : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. These findings support the potential use of these compounds as anticancer agents .
Comparison with Similar Compounds
Structural Analogs
The primary structural analog is 2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449768-49-4), which replaces the bis(2-methoxyethyl) group with N-butyl-N-methylsulfamoyl. This substitution alters physicochemical and pharmacological properties.
Data Table: Key Comparative Properties
Pharmacological and Physicochemical Differences
- Solubility and Bioavailability : The methoxyethyl groups in the target compound increase polarity, likely improving solubility in aqueous media compared to the butyl-methyl analog. This may enhance oral bioavailability but reduce membrane permeability .
- Safety Profile : The analog requires stringent handling precautions (e.g., P210: "Keep away from heat/open flames"), implying higher volatility or reactivity relative to the target compound .
Research Findings
Structural Insights
Crystallographic studies using SHELX software reveal that the thieno[2,3-c]pyridine core adopts a planar conformation, facilitating interactions with hydrophobic binding pockets.
Pharmacokinetic Implications
- Metabolism : Methoxyethyl substituents may slow hepatic metabolism compared to alkyl chains, extending half-life.
- Excretion : Polar metabolites of the target compound are likely excreted renally, whereas the analog’s lipophilic metabolites may undergo biliary clearance.
Preparation Methods
Sulfamoylation of 4-Aminobenzoic Acid
The synthesis begins with the sulfamoylation of 4-aminobenzoic acid using sulfamoyl chloride in dichloromethane at 0–5°C. A two-fold excess of bis(2-methoxyethyl)amine is introduced under basic conditions (triethylamine, 2.5 eq.) to afford 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid. Yields range from 70–85%, with purification via recrystallization from ethanol/water.
Activation of the Carboxylic Acid
The benzoic acid is activated as an acyl chloride using thionyl chloride (1.2 eq.) in refluxing toluene. Alternatively, mixed anhydride formation with ethyl chloroformate (1.1 eq.) in tetrahydrofuran (THF) at −10°C provides an electrophilic intermediate for subsequent amidation.
Synthesis of 6-Isopropyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide
Thieno[2,3-c]Pyridine Ring Construction
Ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate serves as the starting material. Cyclization with α-chloroketones (e.g., chloroacetone) in ethanol under reflux (12 h) forms the thieno[2,3-c]pyridine skeleton. Tin(IV) chloride (0.1 eq.) catalyzes this step, achieving 65–78% yield.
Hydrogenation to Tetrahydro Derivative
Catalytic hydrogenation (H₂, 50 psi) over 10% palladium-on-carbon in ethanol reduces the dihydrothienopyridine to the tetrahydro form. The isopropyl group is introduced via alkylation with isopropyl bromide (1.5 eq.) in dimethylformamide (DMF) using sodium hydride (1.2 eq.) at 0°C.
Carboxamide Formation
The nitrile group at position 3 is hydrolyzed to a carboxamide using concentrated sulfuric acid (18 M) at 100°C for 6 h. Quenching with ice water followed by neutralization with ammonium hydroxide yields the carboxamide (82–90% purity).
Amide Coupling of Fragments
The activated benzoic acid (acyl chloride or mixed anhydride) is coupled with the tetrahydrothienopyridine carboxamide amine in anhydrous THF. Triethylamine (3 eq.) is used to scavenge HCl, and the reaction proceeds at 25°C for 24 h. Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product in 68–74% yield.
Optimization and Challenges
Regioselectivity in Thienopyridine Formation
Cyclization steps require strict temperature control (−10°C to 0°C) to minimize byproducts. Lewis acids like AlCl₃ enhance regioselectivity but necessitate anhydrous conditions.
Sulfamoyl Group Stability
The N,N-bis(2-methoxyethyl)sulfamoyl group is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (<10°C) during coupling are critical.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-Sulfamoylbenzoic acid | 8.1 (d, 2H), 3.6 (m, 8H) | 1680 (C=O), 1320 (S=O) |
| Tetrahydrothienopyridine | 1.2 (d, 6H), 2.8 (m, 4H) | 1660 (C=O), 1550 (C=N) |
Mass Spectrometry : Final compound shows [M+H]⁺ at m/z 603.2, consistent with molecular formula C₂₈H₃₈N₄O₆S₂.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing this compound, and what key functional groups dictate reaction conditions? Methodological Answer: Synthesis typically involves sequential coupling of sulfamoylbenzamide and tetrahydrothienopyridine precursors. Critical steps include:
- Sulfonamide formation : Reacting 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid with a coupling agent (e.g., EDC/HOBt) to form the benzamide intermediate.
- Thienopyridine core assembly : Cyclization of a substituted thiophene with a ketone or aldehyde under acidic conditions, followed by isopropyl group introduction via reductive amination .
- Purification : Use of column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product.
Advanced: How can researchers optimize synthetic yields when encountering low conversion rates during sulfonamide coupling? Methodological Answer:
- Reagent stoichiometry : Increase coupling agent (e.g., HATU) molar ratio (1.5–2.0 equivalents) to drive sulfonamide formation .
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., racemization) .
- Real-time monitoring : Employ inline FTIR or LC-MS to track intermediate conversion and adjust reaction time dynamically .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s molecular structure? Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) to verify substituents (e.g., isopropyl: δ 1.2–1.4 ppm; methoxyethyl: δ 3.3–3.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can researchers address challenges in crystallizing hygroscopic intermediates? Methodological Answer:
- Anti-solvent vapor diffusion : Use tert-butyl methyl ether in a sealed chamber with the compound dissolved in DMSO .
- Cryoprotection : Add 10% glycerol to crystallization droplets to stabilize lattice formation .
Biological Activity Profiling
Basic: What in vitro assays are suitable for initial evaluation of antitubulin or anticancer activity? Methodological Answer:
- Tubulin polymerization assay : Monitor inhibition using purified bovine tubulin (IC50 determination via turbidity at 340 nm) .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with paclitaxel as a positive control .
Advanced: How can contradictory results between tubulin inhibition and cytotoxicity be resolved? Methodological Answer:
- Mechanistic deconvolution : Perform live-cell imaging to assess mitotic arrest vs. off-target effects (e.g., apoptosis via Annexin V/PI staining) .
- Proteomic profiling : Use SILAC-based mass spectrometry to identify non-tubulin targets (e.g., kinases) .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents on the tetrahydrothienopyridine scaffold are critical for activity? Methodological Answer:
- Isopropyl group (C6) : Enhances lipophilicity and membrane permeability (logP optimization) .
- Sulfamoylbenzamide (C2) : Essential for hydrogen bonding with tubulin’s β-subunit .
Advanced: How can computational modeling guide SAR for reduced cytotoxicity? Methodological Answer:
- Molecular dynamics (MD) simulations : Map ligand binding to tubulin’s colchicine site; prioritize modifications reducing hydrophobic contact with hERG channels .
- Free-energy perturbation (FEP) : Predict affinity changes for substituents (e.g., replacing methoxyethyl with cyclopropane) .
Stability and Solubility Challenges
Basic: What methods assess the compound’s stability under physiological conditions? Methodological Answer:
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24h; analyze via HPLC for hydrolysis products (e.g., free benzamide) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants .
Advanced: How can researchers improve aqueous solubility without compromising potency? Methodological Answer:
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .
- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation; assess encapsulation efficiency (>80%) .
Mechanistic Studies
Basic: What techniques validate target engagement in cellular models? Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm tubulin stabilization by measuring protein melting temperature shifts .
- Immunofluorescence : Visualize mitotic spindle disruption using α-tubulin antibodies .
Advanced: How can transcriptomics elucidate off-target effects? Methodological Answer:
- RNA-seq : Compare treated vs. untreated cells; pathway enrichment analysis (e.g., KEGG) to identify dysregulated pathways (e.g., oxidative stress) .
Handling Hygroscopicity
Basic: What storage conditions prevent hygroscopic degradation? Methodological Answer:
- Desiccant : Store with molecular sieves (3Å) in airtight containers under nitrogen .
- Lyophilization : Prepare a stable lyophilized form (mannitol as cryoprotectant) for long-term storage .
Advanced: Which analytical methods detect trace moisture in solid-state samples? Methodological Answer:
- Karl Fischer titration : Quantify water content (<0.1% w/w) .
- Dynamic vapor sorption (DVS) : Measure moisture uptake at 25°C/60% RH to optimize packaging .
Metabolic Stability
Basic: How is hepatic metabolism evaluated in vitro? Methodological Answer:
- Liver microsomal assay : Incubate with human liver microsomes (HLMs) + NADPH; monitor parent compound depletion via LC-MS/MS .
Advanced: What strategies mitigate CYP3A4-mediated clearance? Methodological Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., methoxyethyl CH2) with deuterium to slow oxidation .
Toxicity Screening
Basic: Which in vitro assays predict hepatotoxicity? Methodological Answer:
- CYP450 inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 .
Advanced: How can organ-on-a-chip models improve toxicity prediction? Methodological Answer:
- Liver-chip : Co-culture hepatocytes and Kupffer cells; measure albumin secretion and LDH release post-treatment .
Data Contradictions
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
